molecular formula C4H7NO B14688065 3-Buten-2-one, oxime

3-Buten-2-one, oxime

Cat. No.: B14688065
M. Wt: 85.10 g/mol
InChI Key: CRJRYBCZMPIBJG-SNAWJCMRSA-N
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Description

3-Buten-2-one, oxime is an organic compound that belongs to the oxime family. Oximes are characterized by the presence of the functional group RR’C=N−OH, where R and R’ can be hydrogen or organic side-chains. This compound is particularly interesting due to its unique structure and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Buten-2-one, oxime can be synthesized through the reaction of 3-buten-2-one with hydroxylamine. The general procedure involves the condensation of the carbonyl compound (3-buten-2-one) with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature and can be completed within 24 hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of acetophenone as a starting material, which is then reacted with thionyl chloride to obtain 1,3-diphenyl-2-butene-1-ketone. This intermediate is further reacted with hydroxylamine hydrochloride, potassium hydroxide, and n-butyl bromide in ethanol and water to yield the final product .

Chemical Reactions Analysis

Cycloaddition Reactions

1.1. Intermolecular 1,3-Dipolar Cycloaddition
The oxime undergoes 1,3-dipolar cycloaddition with unsaturated systems to form heterocycles like quinolines. For example, reactions with alkenes or alkynes yield quinoline derivatives via intermolecular cycloaddition, demonstrating the oxime’s ability to act as a dipolarophile .

1.2. Thermal [3+2] Cycloaddition
When reacted with trimethylenemethane (a dipolarophile), 3-buten-2-one oxime forms substituted pyrrolidines. Heating O-alkyloximes with alkylidenecyclopropane derivatives (e.g., anti-O-alkyloximes) under thermal conditions produces pyrrolidines, which can be hydrolyzed to 3-alkoxycarbonylpyrrolidines .

1.3. Isoxazole Synthesis
α,β-Unsaturated ketoximes derived from 3-buten-2-one oxime react with iodine/potassium iodide to form 5-arylisoxazoles. This reaction involves intermediate isoxazoline formation, followed by elimination to yield the final isoxazole product .

Radical Cyclizations

2.1. Bu₃SnH/AIBN-Mediated Cyclizations
Treatment of oximes with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) generates iminyl radicals, which undergo intramolecular cyclization. For example, oxime derivatives react under these conditions to form pyrrolenine (e.g., 3,5-dimethylpyrrole-2-carbonitrile or carboxylate derivatives) .

2.2. Xanthate-Mediated Radical Reactions
Irradiation of ketoxime O-(S-methyl xanthates) initiates radical chain reactions, leading to dihydropyrroles. The process involves cyclization of intermediate iminyl radicals, with external radical traps enabling product diversification .

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction of 4-aryl-3-buten-2-one oximes with POCl₃/DMF or (CF₃SO₂)₂O/DMF produces 2-chloro-3-pyridine carboxaldehydes. The reaction proceeds via intermediates like N-(2-arylethenyl) acetamides, offering access to chlorinated aromatic aldehydes .

Oxime Ether Formation

4.1. Alkylation of Oximes
3-Buten-2-one oxime reacts with alkyl halides to form oxime ethers. These products are separable into E/Z isomers via column chromatography. For example, alkylation with propyl halides yields E- and Z-isomer oxime ethers, with E-oximes predominant (E/Z ratio ~2:1) .

4.2. Structural Characterization
The stereochemistry of oxime ethers is determined by ¹H-NMR. For instance, the E-isomer of 4’-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3’-buten-2’-ketoxime-N-O-propyl ether shows distinct coupling constants (J = 3 Hz) for protons on the oxime ether group .

Nucleophilic Substitution and Rearrangement

The oxime’s carbonyl carbon undergoes nucleophilic attack, forming tetrahedral intermediates. Subsequent elimination or rearrangement yields products such as substituted butenones. This reactivity is influenced by substituents on the aromatic ring and steric hindrance.

Data Tables

Scientific Research Applications

3-Buten-2-one, oxime is a chemical compound with diverse applications in scientific research, with its oxime group containing two H-bond acceptors and one H-bond donor, versus only one H-bond acceptor present in carbonyl groups . This feature, along with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds, despite small changes in the total size and shape of the compound .

Scientific Research Applications

This compound has applications in various fields of scientific research:

  • Chemistry this compound is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
  • Biology It is employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
  • Medicine this compound is utilized in the development of pharmaceutical agents and as a building block for drug synthesis.
  • Industry It is applied in the production of agrochemicals, polymers, and specialty chemicals.

Anticancer Potential

The anticancer activity of related oxime compounds has been studied, revealing that many derivatives can inhibit various kinases involved in cancer progression. For instance, compounds similar to 3-bromo-4-hydroxybutenone have demonstrated inhibitory effects on kinases such as GSK-3α/β and CDK. This suggests a potential mechanism where 3-buten-2-one, 3-bromo-, could also exert similar effects through kinase inhibition. The biological activity of 3-buten-2-one, 3-bromo-, may be attributed to several mechanisms:

  • Kinase Inhibition Inhibition of kinases can lead to decreased cell proliferation and increased apoptosis in cancer cells.
  • Cell Cycle Arrest Compounds affecting cyclin-dependent kinases can result in cell cycle arrest at various phases, contributing to their anticancer properties.

Other potential applications

  • Synthesis of Isoxazoles this compound can be used in the regioselective synthesis of isoxazoles by hypervalent iodine(III)-mediated 1,3-dipolar cycloaddition reactions .
  • Pesticide Development The oxime ether group has been used in pesticides because of their impact on the insect endocrine system .

Comparison with Similar Compounds

Uniqueness: 3-Buten-2-one, oxime is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity. Its ability to act as both an antioxidant and a reactivator of acetylcholinesterase sets it apart from other oximes .

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

(NE)-N-but-3-en-2-ylidenehydroxylamine

InChI

InChI=1S/C4H7NO/c1-3-4(2)5-6/h3,6H,1H2,2H3/b5-4+

InChI Key

CRJRYBCZMPIBJG-SNAWJCMRSA-N

Isomeric SMILES

C/C(=N\O)/C=C

Canonical SMILES

CC(=NO)C=C

Origin of Product

United States

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